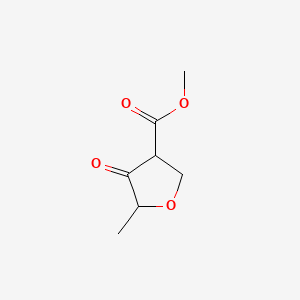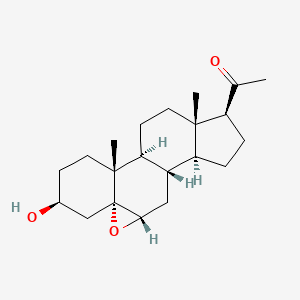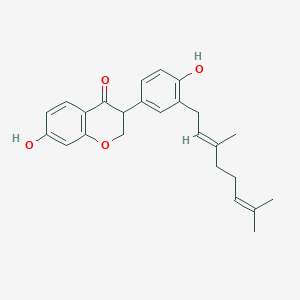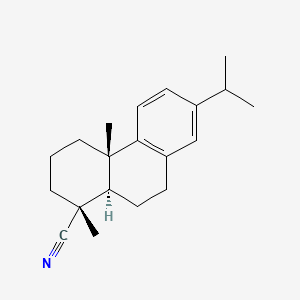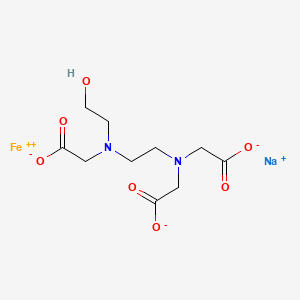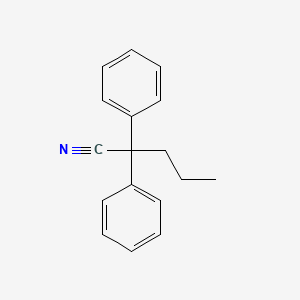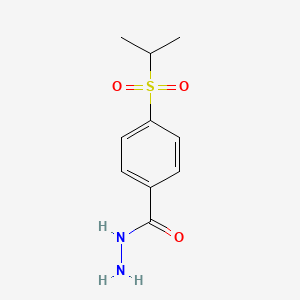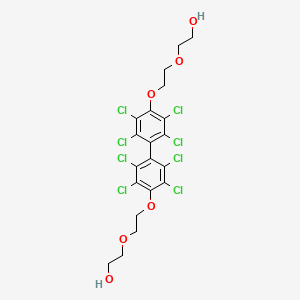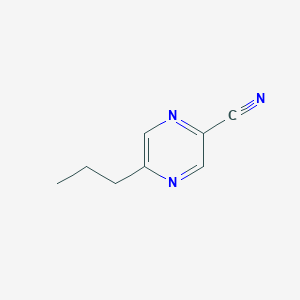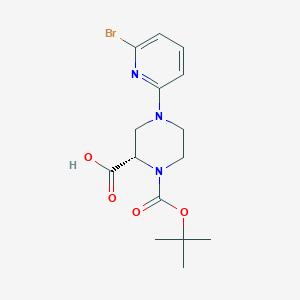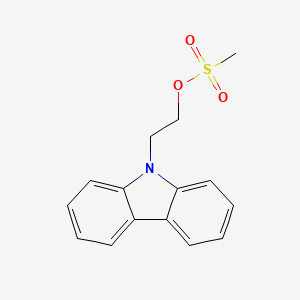
2-(9h-Carbazol-9-yl)ethylmethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(9H-Carbazol-9-yl)ethylmethanesulfonate is a chemical compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their photochemical and thermal stability, as well as their good hole-transporting abilities. These properties make them valuable in various scientific and industrial applications, particularly in the field of organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-Carbazol-9-yl)ethylmethanesulfonate typically involves the reaction of 9H-carbazole with ethylmethanesulfonate under specific conditions. The process can be summarized as follows:
Starting Materials: 9H-carbazole and ethylmethanesulfonate.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The mixture is heated to a temperature range of 80-100°C for several hours.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Scaling Up: Using larger quantities of starting materials and solvents.
Optimization: Optimizing reaction conditions to maximize yield and minimize by-products.
Automation: Employing automated systems for mixing, heating, and purification to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(9H-Carbazol-9-yl)ethylmethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the methanesulfonate group is replaced by other nucleophiles.
Oxidation Reactions: It can undergo oxidation to form carbazole-based quinones.
Polymerization: The compound can be polymerized to form conducting polymers with enhanced electrical properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Polymerization: Initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide are used in the presence of a suitable monomer.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as azido-carbazole, thiocyanato-carbazole, or methoxy-carbazole are formed.
Oxidation Products: Carbazole-based quinones are the primary products.
Polymers: Conducting polymers with carbazole units are formed, which have applications in organic electronics.
Scientific Research Applications
2-(9H-Carbazol-9-yl)ethylmethanesulfonate has a wide range of scientific research applications, including:
Organic Electronics: Used as a charge-transporting material in organic light-emitting diodes (OLEDs), photovoltaic cells, and memory devices due to its high charge carrier mobility and photochemical stability.
Photovoltaics: Employed in the fabrication of solar cells to enhance efficiency and stability.
Biosensors: Utilized in the development of biosensors for detecting various biological molecules.
Corrosion Inhibition: Acts as a corrosion inhibitor in metal surfaces, protecting them from oxidative damage.
Electroluminescent Devices: Used in the production of electroluminescent devices due to its high thermal and electroluminescent properties.
Mechanism of Action
The mechanism of action of 2-(9H-Carbazol-9-yl)ethylmethanesulfonate involves its ability to transport charge carriers efficiently. The carbazole moiety acts as an electron-donating group, facilitating the movement of electrons through the material. This property is crucial in applications such as OLEDs and photovoltaic cells, where efficient charge transport is essential for device performance .
Comparison with Similar Compounds
Similar Compounds
2-(9H-Carbazol-9-yl)ethyl methacrylate: Similar in structure but with a methacrylate group instead of a methanesulfonate group.
9H-Carbazole-9-ethylacrylate: Another carbazole derivative with an acrylate group.
Uniqueness
2-(9H-Carbazol-9-yl)ethylmethanesulfonate is unique due to its methanesulfonate group, which provides distinct reactivity and solubility properties. This makes it particularly useful in specific applications where these properties are advantageous, such as in certain types of polymerization reactions and as a precursor for other functionalized carbazole derivatives .
Properties
Molecular Formula |
C15H15NO3S |
|---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
2-carbazol-9-ylethyl methanesulfonate |
InChI |
InChI=1S/C15H15NO3S/c1-20(17,18)19-11-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9H,10-11H2,1H3 |
InChI Key |
MGAVUWZVRONRRE-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCCN1C2=CC=CC=C2C3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


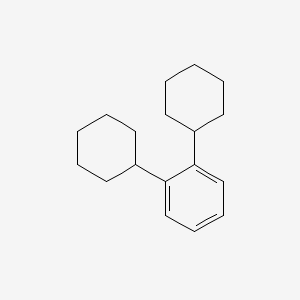
![(E)-[(4-methoxyphenyl)-phenylmethylidene]hydrazine](/img/structure/B13731271.png)
